Diacylglyceride
CAS No.:
Cat. No.: VC16613582
Molecular Formula: C35H66O5
Molecular Weight: 566.9 g/mol
* For research use only. Not for human or veterinary use.

Specification
Molecular Formula | C35H66O5 |
---|---|
Molecular Weight | 566.9 g/mol |
IUPAC Name | [2-[(Z)-hexadec-9-enoyl]oxy-3-hydroxypropyl] hexadecanoate |
Standard InChI | InChI=1S/C35H66O5/c1-3-5-7-9-11-13-15-17-19-21-23-25-27-29-34(37)39-32-33(31-36)40-35(38)30-28-26-24-22-20-18-16-14-12-10-8-6-4-2/h14,16,33,36H,3-13,15,17-32H2,1-2H3/b16-14- |
Standard InChI Key | ADLOEVQMJKYKSR-PEZBUJJGSA-N |
Isomeric SMILES | CCCCCCCCCCCCCCCC(=O)OCC(CO)OC(=O)CCCCCCC/C=C\CCCCCC |
Canonical SMILES | CCCCCCCCCCCCCCCC(=O)OCC(CO)OC(=O)CCCCCCCC=CCCCCCC |
Introduction
Structural and Chemical Properties of Diacylglyceride
Diacylglyceride consists of a glycerol backbone with hydroxyl groups at positions 1 and 2 (1,2-DAG) or 1 and 3 (1,3-DAG) esterified to fatty acids . The molecular formula varies based on fatty acid composition; for example, 1-(hexadecanoyloxy)-3-hydroxypropan-2-yl-octadec-9-enoate (PubChem CID: 6026790) has a molecular weight of 594.9 g/mol and the formula . The stereochemistry profoundly impacts functionality: 1,2-DAG acts as a second messenger in cellular signaling, while 1,3-DAG is metabolized differently, contributing to its efficacy as a fat substitute .
Table 1: Molecular Properties of a Representative Diacylglyceride
Property | Value | Source |
---|---|---|
Molecular Formula | PubChem | |
Molecular Weight | 594.9 g/mol | PubChem |
Common Synonyms | DAG, Diglyceride | PubChem |
Stereochemical Forms | 1,2-DAG, 1,3-DAG | LipidMaps |
Biosynthesis and Industrial Production
Industrial production of diacylglyceride involves glycerolysis, where triglycerides react with glycerol at elevated temperatures (~200°C) in the presence of alkaline catalysts . Raw materials include vegetable oils (e.g., cottonseed oil, which contains up to 10% natural DAG) and animal fats . The process yields a mixture of 1,2-DAG and 1,3-DAG, with the latter predominating due to thermodynamic stability . In Japan, DAG-enriched oils constitute a $200 million market, driven by their ability to suppress postprandial triglyceride levels and promote fat oxidation .
Applications in the Food Industry
Diacylglyceride is widely used as an emulsifier (E471) in processed foods, including baked goods, margarine, and ice cream . Unlike triglycerides, DAGs are exempt from trans fat labeling requirements, making them commercially advantageous . Clinical studies demonstrate that 1,3-DAG reduces body fat accumulation by 30–50% compared to triglycerides, attributed to its unique metabolic pathway that bypasses resynthesis into adipose tissue .
Table 2: Clinical Outcomes of DAG Consumption
Study Parameter | DAG Group | TAG Group | Difference (95% CI) | Source |
---|---|---|---|---|
Body Weight Reduction | -1.11 kg | -0.36 kg | -0.75 kg (-1.11 to -0.39) | Xu et al. |
Daily Dose Correlation | R² = 0.889 | — | p = 0.044 | Xu et al. |
Biological Roles in Cellular Signaling
In animal cells, 1,2-DAG is a critical second messenger in the phosphatidylinositol signaling pathway. Phospholipase C hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP₂) to generate DAG and inositol trisphosphate (IP₃) . DAG activates protein kinase C (PKC), which regulates cell proliferation, apoptosis, and immune responses . This signaling cascade is spatially confined to the plasma membrane due to DAG’s hydrophobicity, ensuring localized activation of downstream effectors .
Health Implications and Weight Management
A meta-analysis of five randomized controlled trials revealed that DAG consumption reduces body weight by 0.75 kg (95% CI: -1.11 to -0.39) compared to triglycerides . Mechanisms include enhanced β-oxidation enzymes (e.g., carnitine palmitoyltransferase) and upregulated mRNA expression of fatty acid transporters . DAG also increases postprandial energy expenditure by 3–5%, contributing to long-term weight loss .
Future Directions and Research Challenges
While DAG’s emulsifying and metabolic properties are well-established, ongoing research explores its pharmaceutical potential, such as drug delivery systems targeting PKC isoforms . Challenges include optimizing stereochemical purity during industrial synthesis and addressing inter-individual variability in clinical responses .
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